

In Vivo Studies of 42-(2-Tetrazolyl)rapamycin: Current Landscape

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B10800657

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Despite a comprehensive search of available scientific literature, no specific in vivo studies utilizing **42-(2-Tetrazolyl)rapamycin** were identified. Our investigation included searches for its efficacy in various disease models, pharmacokinetic data, and its effects on the mTOR signaling pathway.

It is important to note that while the search for "**42-(2-Tetrazolyl)rapamycin**" did not yield relevant results, a compound designated as "compound 42" was prominently featured in a study on potent Myeloid Cell Leukemia-1 (Mcl-1) inhibitors. However, further investigation revealed that this "compound 42" is a novel Mcl-1 inhibitor and is not structurally related to rapamycin or its derivatives.

Research on an Alternative "Compound 42": An Mcl-1 Inhibitor

For researchers and drug development professionals interested in novel anti-cancer agents with demonstrated in vivo activity, the data on this Mcl-1 inhibitor, "compound 42," may be of interest. This compound has shown significant efficacy in preclinical cancer models.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of the Mcl-1 inhibitor "compound 42" in hematologic cancer models.

Table 1: Efficacy of Compound 42 in AMO-1 Multiple Myeloma Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)
Vehicle (DMSO)	-	Daily IP for 14 days	-
Compound 42	45	Daily IP for 14 days	Dose-dependent
Compound 42	67	Daily IP for 14 days	Dose-dependent
Compound 42	100	Daily IP for 14 days	60

Table 2: Efficacy of Compound 42 in MV-4-11 Disseminated Leukemia Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Outcome
Vehicle	-	Daily IP for 21 days	Florid leukemia
Compound 42	50	Daily IP for 21 days	Almost no human CD45+ leukemia cells detected in blood
Compound 42	100	Daily IP for 21 days	Almost no human CD45+ leukemia cells detected in blood

Experimental Protocols

AMO-1 Multiple Myeloma Xenograft Study:

- Animal Model: Immunocompromised mice.
- Cell Line: AMO-1 multiple myeloma cells.
- Tumor Implantation: Subcutaneous injection of AMO-1 cells.
- Treatment Initiation: Dosing commenced when tumors reached a volume of approximately 200 mm³.
- Formulation: Compound 42 was dissolved in DMSO for the vehicle control group.

- Administration: Intraperitoneal (IP) injection.
- Dosing Regimen: Daily administration for 14 consecutive days.
- Endpoint: Tumor volume was measured to assess efficacy. Body weight was monitored for toxicity.

MV-4-11 Disseminated Leukemia Model:

- Animal Model: Not specified in the available abstract.
- Cell Line: MV-4-11 human leukemia cells.
- Disease Model: Disseminated leukemia model.
- Administration: Intraperitoneal (IP) injection.
- Dosing Regimen: Daily administration for 21 consecutive days.
- Endpoints:
 - Human leukemia chimerism (CD45+) in the blood at day 35.
 - Presence of extramedullary tumors at day 35.
 - Reduction of human AML cells in bone marrow and spleen.

Signaling Pathway and Experimental Workflow

The Mcl-1 inhibitor "compound 42" functions by directly binding to the Mcl-1 protein, thereby inducing apoptosis in cancer cells that are dependent on Mcl-1 for survival. This mechanism is distinct from the mTOR inhibition characteristic of rapamycin and its analogs.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com